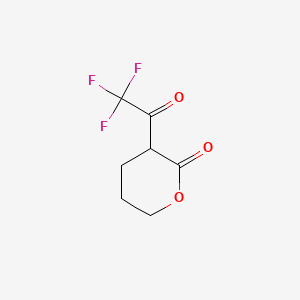

3-(Trifluoroacetyl)oxan-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2,2,2-trifluoroacetyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O3/c8-7(9,10)5(11)4-2-1-3-13-6(4)12/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNCIRAHNUHKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)OC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664194 | |

| Record name | 3-(Trifluoroacetyl)oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606491-90-1 | |

| Record name | 3-(Trifluoroacetyl)oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Trifluoroacetyl)oxan-2-one chemical structure and properties

Structure, Synthesis, and Reactivity in Drug Discovery[1][2]

Executive Summary

3-(Trifluoroacetyl)oxan-2-one (also known as

Part 1: Chemical Structure & Tautomeric Dynamics

The core reactivity of this compound stems from its nature as a cyclic

1.1 Tautomeric Equilibrium

In solution, this compound exists in a dynamic equilibrium between the diketo form and the enol form.

-

Diketo Form: The carbonyls are distinct. This form is generally less stable in non-polar solvents due to dipole repulsion.[1]

-

Enol Form: The proton on the

-carbon shifts to the trifluoroacetyl oxygen. This form is significantly stabilized by:-

Intramolecular Hydrogen Bonding: A strong 6-membered chelate ring forms between the enol hydroxyl and the lactone carbonyl.[1]

-

Electronic Effects: The strongly electronegative

group increases the acidity of the

-

Key Insight for Analysis: In

Figure 1.[1] Tautomeric equilibrium favoring the enol form due to intramolecular hydrogen bonding and the electron-withdrawing trifluoromethyl group.

Part 2: Synthesis Protocol

Objective: Preparation of this compound via Claisen condensation.

Principle: The synthesis involves the generation of the lactone enolate using a strong, non-nucleophilic base, followed by acylation with a trifluoroacetic acid derivative (ester or anhydride).

2.1 Reagents & Materials[1]

-

Substrate:

-Valerolactone (Oxan-2-one).[1][4][5] -

Acylating Agent: Ethyl trifluoroacetate (EtO-TFA) or Trifluoroacetic anhydride (TFAA).[1]

-

Base: Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

2.2 Step-by-Step Methodology

-

Enolate Formation:

-

Cool a solution of anhydrous THF (50 mL) and LDA (1.1 equiv) to

under nitrogen atmosphere. -

Add

-valerolactone (1.0 equiv) dropwise over 15 minutes.[1] -

Mechanistic Note: Low temperature is critical to prevent self-condensation or ring-opening of the lactone.[1]

-

Stir for 30–45 minutes to ensure complete deprotonation at the

-position.[1]

-

-

Acylation:

-

Add Ethyl trifluoroacetate (1.2 equiv) dropwise to the enolate solution at

.[1] -

Allow the reaction to warm slowly to

over 2 hours. -

Observation: The solution typically turns yellow/orange, indicating the formation of the acylated enolate.

-

-

Quench & Isolation:

-

Quench with saturated aqueous

(acidic buffer helps prevent decarboxylation). -

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is often an oil or low-melting solid.[1]

-

Figure 2.[1][3] Synthetic workflow for the C-acylation of

Part 3: Reactivity & Applications in Drug Discovery[1]

The this compound scaffold is a "privileged structure" for generating diversity in lead optimization.[1]

3.1 Heterocycle Synthesis (The "Linchpin" Strategy)

The most common application is the reaction with binucleophiles to form fused bicyclic systems. The 1,3-dicarbonyl moiety acts as a bielectrophile.[1]

-

Reaction with Hydrazines: Reacting the title compound with hydrazine hydrate (

) yields 3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-7-ol or related tautomers depending on dehydration conditions.[1] -

Reaction with Amidines: Reaction with acetamidine or guanidine yields fused pyrimidines , valuable in kinase inhibitor design.

3.2 Quantitative Property Profile

Table 1 summarizes the estimated physicochemical properties relevant to medicinal chemistry.

| Property | Value (Approx.) | Relevance |

| Molecular Weight | 196.12 g/mol | Fragment-based drug design compliant.[1] |

| LogP | 0.8 – 1.2 | Moderate lipophilicity; good membrane permeability.[1] |

| pKa ( | ~5.5 – 6.5 | Highly acidic due to |

| H-Bond Donors | 0 (Diketo) / 1 (Enol) | Tautomer-dependent interactions.[1] |

| H-Bond Acceptors | 3 | Fluorines also act as weak acceptors.[1] |

3.3 Bioisosterism & Stability

The incorporation of the trifluoromethyl group serves two major roles in drug design:

-

Metabolic Blocking: The C-F bond is resistant to cytochrome P450 oxidation, extending the half-life of the scaffold compared to a methyl analog.

-

Electronic Modulation: The strong dipole of the

group can alter the pKa of neighboring amines or alcohols in the final drug molecule, optimizing binding affinity to protein targets.

Figure 3.[1] Divergent synthetic pathways accessible from the core scaffold.

References

-

Synthesis of Trifluoromethylated Pyrones and Lactones Source: MDPI, Molecules Context: Describes the acylation of pyranone derivatives and the structural characterization of trifluoroacetyl-substituted lactones.

-

19F NMR Characterization of Trifluoroacetyl Tautomers Source: Dove Press, Reports in Organic Chemistry Context: Detailed analysis of the keto-enol tautomerism in cyclic

-diketones containing trifluoromethyl groups. -

Reactivity of Trifluoroacetyl Lactones with Hydrazines Source: Canadian Journal of Chemistry Context: Discusses the use of trifluoroacetyl hydrazides and related lactone intermediates in the synthesis of aza-peptides and heterocycles.

-

Properties of

-Valerolactone Derivatives Source: NIST Chemistry WebBook Context: Standard physical property data for the parent lactone scaffold, providing a baseline for derivative comparison.

Sources

- 1. 158351-87-2 | 3-(2,2,2-TRIFLUOROACETYL)TETRAHYDRO-4H-PYRAN-4-ONE - AiFChem [aifchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 3-(Trifluoroacetyl)oxolan-2-one | C6H5F3O3 | CID 12513483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tetrahydro-2H-pyran-2-one [stenutz.eu]

- 5. Oxan-2-one;oxepan-2-one | 29612-36-0 | Benchchem [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BJOC - Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study [beilstein-journals.org]

- 8. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

Introduction: The Significance of Fluorinated Lactones in Drug Discovery and Materials Science

An In-Depth Technical Guide to the Synthesis of α-Trifluoroacetyl-δ-valerolactone

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated compounds highly valuable. α-Trifluoroacetyl-δ-valerolactone, a β-keto lactone, represents a promising scaffold for the development of novel therapeutics and advanced polymers. The trifluoroacetyl group can act as a potent electrophilic center and a bioisostere for other functional groups, while the δ-valerolactone ring provides a biodegradable and biocompatible backbone. This guide presents a comprehensive analysis of the proposed synthetic pathways for α-trifluoroacetyl-δ-valerolactone, offering a blend of theoretical principles and practical, field-proven insights for researchers in drug development and chemical synthesis.

Proposed Synthesis Strategy: Enolate-Mediated C-Acylation

The most direct and plausible route to α-trifluoroacetyl-δ-valerolactone involves the C-acylation of δ-valerolactone at the α-position. This strategy hinges on the generation of a nucleophilic enolate from the lactone, which then reacts with a suitable electrophilic trifluoroacetylating agent. The causality behind this experimental design is rooted in fundamental principles of carbonyl chemistry.[1]

The α-protons of lactones, while less acidic than those of ketones, can be abstracted by a strong, non-nucleophilic base to form a resonance-stabilized enolate.[2][3] The choice of base is critical to ensure efficient deprotonation without competing nucleophilic attack at the carbonyl carbon of the lactone. A sterically hindered base such as lithium diisopropylamide (LDA) is ideal for this purpose.[4][5] The reaction is typically conducted at low temperatures (e.g., -78 °C) to maintain the stability of the enolate and prevent side reactions.[4]

Once the enolate is formed, it is quenched with a highly electrophilic trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is the reagent of choice due to its exceptional electrophilicity, which drives the C-acylation forward.[6] The overall transformation is a Claisen-type condensation, yielding the desired β-keto lactone.

An alternative, though more circuitous, approach involves the conversion of the lactone to a silyl enol ether, followed by a Lewis acid-catalyzed acylation. This method has been successfully employed for the α-acetylation of δ-valerolactone and offers another potential avenue for the synthesis of the target molecule.[7]

Visualizing the Core Synthesis Pathway

The following diagram illustrates the proposed two-step synthesis of α-trifluoroacetyl-δ-valerolactone from δ-valerolactone.

Caption: Proposed synthesis of α-trifluoroacetyl-δ-valerolactone via enolate formation and trifluoroacetylation.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to provide a robust starting point for the synthesis of α-trifluoroacetyl-δ-valerolactone.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| δ-Valerolactone | C₅H₈O₂ | 100.12 | ≥98% | Sigma-Aldrich |

| Diisopropylamine | C₆H₁₅N | 101.19 | ≥99.5% | Sigma-Aldrich |

| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | ≥99% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aqueous solution | Fisher Scientific |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Fisher Scientific |

Procedure:

Part 1: Preparation of Lithium Diisopropylamide (LDA) Solution

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.1 equivalents).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Part 2: Synthesis of α-Trifluoroacetyl-δ-valerolactone

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve δ-valerolactone (1.0 equivalent) in anhydrous THF (50 mL).

-

Cool the δ-valerolactone solution to -78 °C.

-

Slowly add the freshly prepared LDA solution from Part 1 to the δ-valerolactone solution via cannula, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Slowly add trifluoroacetic anhydride (1.2 equivalents) dropwise to the enolate solution at -78 °C. A color change may be observed.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Quench the reaction by slowly adding 1 M hydrochloric acid (50 mL) while the mixture is still cold.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure α-trifluoroacetyl-δ-valerolactone.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The presence of the trifluoroacetyl group will be evident in the ¹⁹F NMR spectrum as a singlet around -76 ppm. The ¹³C NMR spectrum should show a characteristic signal for the trifluoroacetyl carbonyl carbon.

Trustworthiness and Field-Proven Insights

The proposed protocol is grounded in well-established synthetic methodologies. The use of LDA for enolate formation is a standard and reliable technique in organic synthesis.[4][5] Similarly, trifluoroacetic anhydride is a widely used and highly effective trifluoroacetylating agent.[6] The success of the related α-acetylation of δ-valerolactone provides strong evidence for the feasibility of this approach.[7]

Potential challenges in this synthesis include O-acylation as a side reaction and the possibility of di-acylation. The use of a strong, sterically hindered base like LDA at low temperatures is designed to favor C-acylation. Careful control of the stoichiometry of the reagents is crucial to minimize di-acylation. Purification by column chromatography is expected to effectively separate the desired product from any side products and unreacted starting material.

Conclusion

The synthesis of α-trifluoroacetyl-δ-valerolactone is a challenging yet achievable goal for researchers in the fields of medicinal chemistry and materials science. The proposed pathway, centered on the enolate-mediated C-acylation of δ-valerolactone with trifluoroacetic anhydride, offers a logical and scientifically sound approach. This in-depth guide provides the necessary theoretical framework and practical protocol to enable the successful synthesis and exploration of this promising fluorinated lactone.

References

-

Efficient synthesis of functionalised ten-membered lactones via acid-catalysed intramolecular reactions of 5-(tetrahydro 2-furyl)pentanoic trifluoroacetic anhydride. RSC Publishing.[Link]

-

Studies on the α-acetylation of δ-valerolactone and ε-caprolactone. ResearchGate.[Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.[Link]

- Process for preparation of fluorinated beta-keto ester.

-

The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. ResearchGate.[Link]

- Process for preparation of fluorinated beta-keto ester.

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.[Link]

-

18: Reactions of Enolate Ions and Enols. LibreTexts.[Link]

-

Product Class 6: Lactones. Science of Synthesis.[Link]

-

Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC.[Link]

-

Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. PMC.[Link]

-

Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Chemistry Portal.[Link]

-

Advanced Acylation Techniques with Trifluoroacetic Anhydride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. PubMed.[Link]

-

23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts.[Link]

-

Lactonization of α-Ferrocenyl Ketocarboxylic Acids via Nucleophilic Attack of Carbonyl Oxygen. Preprints.org.[Link]

-

Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube.[Link]

-

Lactone acylation. Chemistry Stack Exchange.[Link]

-

Enolate Alkylation and Acylation Explained: Definition, Examples, Practice & Video Lessons. Study.com.[Link]

-

Lactone synthesis. Organic Chemistry Portal.[Link]

-

Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. ResearchGate.[Link]

- Delta-valerolactone compounds, preparation method and application.

-

formation of enolates from esters and other acid derivatives. YouTube.[Link]

-

Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP) – Combined Experimental and Model. OSTI.GOV.[Link]

Sources

An In-depth Technical Guide to 3-(2,2,2-Trifluoroacetyl)dihydro-2H-pyran-4(3H)-one: A Versatile Fluorinated Scaffold for Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] Within the realm of fluorinated heterocycles, 3-(2,2,2-trifluoroacetyl)dihydro-2H-pyran-4(3H)-one represents a molecule of significant interest. This technical guide provides a comprehensive overview of this compound, including its precise chemical identity, synthesis, physicochemical properties, and its emerging potential in the landscape of drug discovery.

It is important to note that the nomenclature surrounding this compound can be ambiguous. While the query specified "3-trifluoroacetyltetrahydro-2H-pyran-2-one," a thorough review of chemical databases and literature indicates that the more accurately named and commercially available compound is 3-(2,2,2-trifluoroacetyl)dihydro-2H-pyran-4(3H)-one (CAS No. 158351-87-2).[3] This guide will focus on this well-documented 4-pyranone derivative, a versatile building block with significant potential for the development of novel therapeutics.[4][5][6]

Synthesis and Mechanistic Considerations

The synthesis of 3-(2,2,2-trifluoroacetyl)dihydro-2H-pyran-4(3H)-one is best achieved through a Claisen condensation reaction.[7][8][9][10] This classic carbon-carbon bond-forming reaction involves the coupling of an ester with a carbonyl compound in the presence of a strong base. In this specific synthesis, the readily available tetrahydro-4H-pyran-4-one serves as the ketone component, while an ethyl trifluoroacetate provides the trifluoroacetyl moiety.

The reaction proceeds via the formation of an enolate from tetrahydro-4H-pyran-4-one, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the desired β-diketone product.

Experimental Protocol: Synthesis of 3-(2,2,2-Trifluoroacetyl)dihydro-2H-pyran-4(3H)-one

This protocol is based on established Claisen condensation methodologies for the synthesis of β-keto esters and related compounds.[8][9][10]

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere apparatus (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether.

-

Enolate Formation: A solution of tetrahydro-4H-pyran-4-one (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for one hour to ensure complete enolate formation.

-

Claisen Condensation: The reaction mixture is cooled back to 0 °C, and a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is then stirred at room temperature for 12-18 hours.

-

Workup: The reaction is carefully quenched by the dropwise addition of 1M HCl until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford 3-(2,2,2-trifluoroacetyl)dihydro-2H-pyran-4(3H)-one.

Caption: Synthetic workflow for 3-(2,2,2-trifluoroacetyl)dihydro-2H-pyran-4(3H)-one.

Physicochemical Properties

The introduction of the trifluoroacetyl group significantly influences the physicochemical properties of the tetrahydropyran-4-one scaffold. The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the α-proton and enhances the electrophilicity of the adjacent carbonyl group.

| Property | Value | Source |

| IUPAC Name | 3-(2,2,2-trifluoroacetyl)dihydro-2H-pyran-4(3H)-one | [3] |

| CAS Number | 158351-87-2 | [3][11] |

| Molecular Formula | C₇H₇F₃O₃ | [3][11] |

| Molecular Weight | 196.13 g/mol | [3][11] |

| Physical Form | Solid | [11] |

| Purity | ≥95% | [3] |

| Storage | Store at room temperature | [11] |

Chemical Reactivity and Mechanistic Insights

The presence of two carbonyl groups in a 1,3-relationship, with one being part of the trifluoroacetyl moiety, makes 3-(2,2,2-trifluoroacetyl)dihydro-2H-pyran-4(3H)-one a versatile intermediate for further chemical transformations. The trifluoromethyl group enhances the reactivity of the adjacent carbonyl, making it a prime target for nucleophilic attack.

This compound exists in equilibrium between its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is a key factor in its reactivity, particularly in reactions involving the α-position.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. 158351-87-2 | 3-(2,2,2-TRIFLUOROACETYL)TETRAHYDRO-4H-PYRAN-4-ONE - AiFChem [aifchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Claisen condensation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Reactivity of Cyclic β-Keto Lactones with Trifluoroacetyl Groups

Abstract

This technical guide provides a comprehensive analysis of the reactivity of cyclic β-keto lactones, with a specific focus on derivatives bearing a trifluoroacetyl group. These molecules are of significant interest to researchers in drug discovery and materials science due to their unique combination of a strained lactone ring and a highly electrophilic trifluoroacetyl moiety. This document will delve into the fundamental principles governing their reactivity, including the profound electronic influence of the trifluoroacetyl group, and will detail their primary reaction pathways: nucleophilic ring-opening and decarboxylation. Detailed experimental protocols, mechanistic diagrams, and comparative data are provided to offer both theoretical understanding and practical guidance for researchers in the field.

Introduction: The Unique Chemical Landscape of Trifluoroacetyl-Substituted β-Keto Lactones

Cyclic β-keto lactones are a class of compounds characterized by a four-membered lactone ring (an oxetan-2-one) with a ketone group at the β-position. The inherent ring strain of the β-lactone system renders it susceptible to nucleophilic attack and ring-opening. The introduction of a trifluoroacetyl group at the α-position dramatically amplifies the reactivity of this scaffold. The three fluorine atoms exert a powerful electron-withdrawing effect, significantly increasing the electrophilicity of both the trifluoroacetyl carbonyl carbon and the adjacent lactone carbonyl carbon. This heightened electrophilicity is the cornerstone of the unique reactivity profile of these compounds.

Furthermore, the presence of the β-keto functionality introduces the possibility of enolization and subsequent decarboxylation upon hydrolysis, opening up additional synthetic pathways. This guide will explore these key reactive facets in detail, providing researchers with the foundational knowledge to effectively utilize these versatile building blocks.

The Influence of the Trifluoroacetyl Group: An Electronic Perspective

The trifluoromethyl (CF₃) group is one of the most potent electron-withdrawing groups in organic chemistry. Its influence on the reactivity of the cyclic β-keto lactone core is multifaceted:

-

Enhanced Electrophilicity: The primary effect is the strong inductive withdrawal of electron density from the adjacent carbonyl carbons. This makes both the trifluoroacetyl ketone and the lactone carbonyl significantly more electrophilic and, therefore, more susceptible to attack by nucleophiles.

-

Keto-Enol Tautomerism and Hydration: Similar to other fluorinated β-diketones, trifluoroacetyl-substituted cyclic ketones can exhibit a pronounced tendency to exist in their enol form or to form stable hydrates upon exposure to moisture.[1] This is a critical consideration for their synthesis, purification, and handling, as the hydrate form may exhibit different reactivity.

-

Increased Acidity of the α-Proton: The electron-withdrawing nature of the trifluoroacetyl group increases the acidity of the α-proton, facilitating enolate formation under basic conditions.

The following diagram illustrates the inductive effect of the trifluoroacetyl group on the electron distribution within the molecule.

Caption: Inductive electron withdrawal by the trifluoroacetyl group.

Key Reaction Pathways

The reactivity of trifluoroacetyl-substituted cyclic β-keto lactones is dominated by two principal pathways: nucleophilic ring-opening and decarboxylation following hydrolysis.

Nucleophilic Ring-Opening

The strained four-membered ring of β-lactones is prone to ring-opening reactions upon treatment with nucleophiles. The presence of the trifluoroacetyl group significantly enhances the rate of these reactions by increasing the electrophilicity of the carbonyl centers. Nucleophilic attack can occur at two primary sites: the lactone carbonyl carbon (C2) leading to acyl-oxygen cleavage, or the β-carbon (C4) resulting in alkyl-oxygen cleavage (an Sₙ2-type reaction).[2] For most nucleophiles, attack at the highly electrophilic lactone carbonyl is the predominant pathway.[3]

The general mechanism for nucleophilic acyl substitution is depicted below:

Caption: General workflow for nucleophilic ring-opening.

Hydrolysis of trifluoroacetyl-substituted β-keto lactones with water or aqueous acid/base leads to the formation of the corresponding β-keto acid. This reaction is often the first step towards decarboxylation. The rate of hydrolysis is expected to be significantly faster than that of non-fluorinated analogues due to the enhanced electrophilicity of the lactone carbonyl. Acid catalysis proceeds by protonation of the carbonyl oxygen, further increasing its electrophilicity.[4]

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Dissolve the trifluoroacetyl-substituted β-keto lactone (1.0 eq) in a suitable solvent such as a mixture of acetone and water (e.g., 3:1 v/v).

-

Add a catalytic amount of a strong acid (e.g., 0.1 M HCl or H₂SO₄).

-

Stir the reaction mixture at room temperature and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-keto acid.

Note: The resulting β-keto acid is likely to be unstable and may undergo spontaneous decarboxylation, especially upon heating.[5]

The reaction with amines is a facile process that leads to the formation of β-keto amides. Primary and secondary amines readily attack the lactone carbonyl, leading to ring-opening.[2] The use of a Lewis acid catalyst, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), can further activate the lactone towards aminolysis, allowing the reaction to proceed under mild conditions with stoichiometric amounts of the amine.[6]

Experimental Protocol: LiNTf₂-Catalyzed Aminolysis

-

To a solution of the trifluoroacetyl-substituted β-keto lactone (1.0 eq) in chloroform, add the amine (1.0-1.2 eq) and a catalytic amount of LiNTf₂ (e.g., 10 mol%).

-

Reflux the reaction mixture and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and wash with water to remove the catalyst.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting β-keto amide by column chromatography on silica gel.

| Nucleophile | Product | Relative Reactivity |

| H₂O | β-Keto Acid | Moderate |

| R-OH | β-Keto Ester | Moderate |

| R-NH₂ | β-Keto Amide | High |

| R-SH | β-Keto Thioester | High |

Table 1: Predicted relative reactivity of nucleophiles with trifluoroacetyl-substituted β-keto lactones.

Decarboxylation

The β-keto acids formed from the hydrolysis of trifluoroacetyl-substituted β-keto lactones are highly susceptible to decarboxylation, especially upon heating.[5] This reaction proceeds through a cyclic, concerted six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone.[7] The decarboxylation is generally considered an irreversible process due to the formation of gaseous carbon dioxide.[8]

The mechanism of decarboxylation is illustrated below:

Caption: Mechanism of decarboxylation of a β-keto acid.

Experimental Protocol: Hydrolysis and In Situ Decarboxylation

-

Dissolve the trifluoroacetyl-substituted β-keto lactone (1.0 eq) in a mixture of a high-boiling solvent (e.g., dioxane or toluene) and dilute aqueous acid (e.g., 1 M HCl).

-

Heat the reaction mixture to reflux and monitor the evolution of CO₂.

-

Continue heating until the reaction is complete (as determined by TLC or LC-MS analysis of the starting material).

-

Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting trifluoromethyl ketone by distillation or column chromatography.

Comparative Reactivity

While direct quantitative comparisons are scarce in the literature, the reactivity of trifluoroacetyl-substituted β-keto lactones can be inferred to be significantly greater than their non-fluorinated counterparts. The powerful electron-withdrawing nature of the trifluoroacetyl group is the key determinant of this enhanced reactivity.

| Compound | Key Reactive Sites | Susceptibility to Nucleophilic Attack | Rate of Decarboxylation (of corresponding acid) |

| β-Propiolactone | Lactone Carbonyl | Moderate | N/A |

| β-Keto Lactone | Lactone & Keto Carbonyls | High | High |

| Trifluoroacetyl β-Keto Lactone | Lactone & Trifluoroacetyl Carbonyls | Very High | Very High |

Table 2: Qualitative comparison of the reactivity of different β-lactones.

Conclusion

Trifluoroacetyl-substituted cyclic β-keto lactones are highly reactive and versatile synthetic intermediates. Their chemistry is dominated by the strong electron-withdrawing effect of the trifluoroacetyl group, which activates the molecule towards nucleophilic attack and subsequent ring-opening, and facilitates decarboxylation of the corresponding β-keto acid. A thorough understanding of these fundamental principles of reactivity is crucial for their effective application in the synthesis of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols to enable researchers to harness the synthetic potential of this unique class of compounds.

References

- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(2), 23-33.

- Lalli, C., et al. (2008). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. Synlett, 2008(2), 189-192.

-

Ignatchenko, A. V., & Cohen, A. J. (2018). Reversibility of the catalytic ketonization of carboxylic acids and of beta-keto acids decarboxylation. Catalysis Communications, 111, 104-107. [Link]

- BenchChem. (2025). Preventing decarboxylation of beta-keto acids during analysis. BenchChem Technical Support.

-

Master Organic Chemistry. (2022). Decarboxylation. [Link]

-

AK Lectures. (2014). Decarboxylation Reaction Mechanism. YouTube. [Link]

-

The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. [Link]

- Romero, J. A. C., & Nelson, D. L. (2012). Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles. An Application to β-Peptide Synthesis. The Journal of Organic Chemistry, 77(17), 7484-7493.

- Kaufman, T. S. (2014). Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic?

- Biletska, I. M., et al. (2022). SYNTHESIS OF 2-TRIFLUOROACETONYL-3-ALKYL/ALKOXYCHROMONES AND THEIR REACTIONS WITH 1,2-BIDENTATE NUCLEOPHILES. HETEROCYCLES, 104(7), 1234-1248.

-

Reeves, J. T., et al. (2008). Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation. The Journal of Organic Chemistry, 73(23), 9476-9478. [Link]

- Uher, M., et al. (2021). Optimizing acid hydrolysis for monosaccharide compositional analysis of Nostoc cf. linckia acidic exopolysaccharide.

-

Piotrowicz, M., et al. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 90(4), 2958-2968. [Link]

-

Islam, M. S., et al. (2024). Lactonization of α-Ferrocenyl Ketocarboxylic Acids via Nucleophilic Attack of Carbonyl Oxygen. Molecules, 29(12), 2825. [Link]

-

Stang, P. J., & White, M. R. (2009). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research, 42(4), 587-597. [Link]

- Yang, X., & Nelson, D. L. (2004). Catalytic, Enantioselective Syntheses of β-Lactones—Versatile Synthetic Building Blocks in Organic Chemistry. Current Organic Chemistry, 8(8), 659-684.

- Ignatchenko, A. V., & Cohen, A. J. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry A, 125(6), 1369-1382.

- Vedejs, E., & Reid, J. G. (1984). Process for synthesizing β-lactones and alkenes.

- Okoromoba, O. E., et al. (2012). Comparison of the reactivity of β-thiolactones and β-lactones toward ring-opening by thiols and amines. Organic & Biomolecular Chemistry, 10(32), 6480-6483.

- Gallego-Gamo, A., et al. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Chemistry – A European Journal, 30(4), e202303854.

-

Organic Syntheses. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses, 82, 147. [Link]

- U.S. Patent and Trademark Office. (1991). Process for producing trifluoroacetic acid and trifluoroacetyl chloride. US5041647A.

- BenchChem. (2025).

- Romo, D., & Harrison, S. T. (2008). Beta-Lactones as Synthetic Vehicles in Natural Product Synthesis: Total Syntheses of Schulzeines B & C and Omphadiol, and Studies toward the Total Syntheses of Scabrolides A & B and Sinulochmodin C. OAKTrust.

- Turos, E., & Coates, R. M. (1985). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 10(6), 180-183.

- The American Chemical Society Petroleum Research Fund. (2013). The Selective and Sequential Chemistry of Electronically-Coupled Lactones (59th Annual Report on Research).

- U.S. Department of Energy. (2018). Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. OSTI.GOV.

-

Le, P. N., et al. (2014). Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics. Journal of Medicinal Chemistry, 57(13), 5587-5601. [Link]

- Okuyama, T., & Jencks, W. P. (1976). Mechanism of aminolysis of delta-lactones. Kinetic behavior of tri-o-methyl-2-deoxyglucono-delta-lactone, solvent deuterium isotope effects, and transition-state characterization. Journal of the American Chemical Society, 98(20), 6296-6304.

-

Trost, B. M., & Bewley, T. A. (1995). Trifluoroacetoxysulphenylation of unsaturated nitriles and transformation of the adducts into lactones. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8. [Link]

-

De Kimpe, N., et al. (2002). Selective O-acyl ring-opening of β-butyrolactone catalyzed by trifluoromethane sulfonic acid: application to the preparation of well-defined block copolymers. Polymer Chemistry, 3(6), 1435-1441. [Link]

- Gerona-Navarro, G., et al. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing acid hydrolysis for monosaccharide compositional analysis of Nostoc cf. linckia acidic exopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]

Trifluoromethylated Lactones: High-Value Building Blocks for Modern Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone of modern drug design.[1][2][3] The unique electronic properties of the CF3 group can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][4][5] Among the diverse array of fluorinated intermediates, trifluoromethylated lactones have emerged as exceptionally versatile and powerful building blocks. Their inherent reactivity, coupled with the stereochemical information that can be embedded within their cyclic structure, provides a reliable and efficient entry point into a vast landscape of complex, value-added heterocyclic compounds.

This guide serves as a comprehensive technical overview, designed for the practicing scientist. It moves beyond a simple catalog of reactions to explore the causality behind synthetic choices, detailing the synthesis of these critical lactone precursors and their subsequent transformation into diverse and medicinally relevant heterocyclic systems.

Part 1: The Expertise-Driven Synthesis of Trifluoromethylated Lactone Scaffolds

The utility of a building block is directly proportional to the efficiency and stereocontrol with which it can be synthesized. Modern organocatalytic and photocatalytic methods have revolutionized access to enantioenriched trifluoromethylated lactones, providing chemists with precise control over molecular architecture.

Asymmetric Organocatalysis: Precision in Stereocenter Construction

Organocatalysis provides a powerful platform for generating chiral lactones from simple, achiral precursors, avoiding the need for often toxic or expensive metal catalysts.

N-Heterocyclic Carbene (NHC) Catalysis for β-Lactone Synthesis

The enantioselective synthesis of β-trifluoromethyl-β-lactones can be achieved with high fidelity using chiral N-heterocyclic carbene (NHC) catalysts.[6] This strategy relies on the formal [2+2] cycloaddition of a ketene with a trifluoromethyl ketone.

-

Causality of the Method: The chiral NHC catalyst first reacts with the ketene to form a key intermediate known as the Breslow intermediate, which isomerizes to a nucleophilic azolium enolate. This enolate, whose stereochemical environment is dictated by the chiral catalyst, then attacks the electrophilic carbonyl of the trifluoromethyl ketone. Subsequent intramolecular cyclization and elimination of the NHC catalyst furnishes the desired β-lactone with high diastereo- and enantioselectivity, regenerating the catalyst for the next cycle.[7]

Caption: General workflow for photoredox carbolactonization.

Umpolung Strategy for γ-Amino Lactones

Direct catalytic asymmetric synthesis of trifluoromethylated γ-amino lactones can be achieved through an elegant umpolung (polarity reversal) strategy. [8][9]Typically, imines are electrophilic. However, using cinchona-derived phase-transfer catalysts, trifluoromethyl imines can be activated to behave as nucleophiles, which then add to α,β-unsaturated lactones as carbon electrophiles. This method provides efficient, high-yield access to versatile and enantiomerically enriched γ-amino lactones. [8][9][10]

Part 2: Applications in the Synthesis of Diverse Heterocyclic Scaffolds

With robust methods for their synthesis, trifluoromethylated lactones serve as launchpads for constructing a wide array of more complex heterocyclic systems. Their utility stems from the lactone's susceptibility to nucleophilic attack, which can initiate domino reactions and ring transformations.

Caption: Transformations of CF3-lactones into key heterocycles.

Ring Transformations: From Lactones to Azaheterocycles

The most fundamental transformation of a lactone is its conversion to a lactam, a core structure in countless pharmaceuticals. [11]This is typically achieved by reaction with ammonia or primary amines, often under heated conditions, replacing the endocyclic oxygen with a nitrogen atom.

More sophisticated transformations involve domino reactions with binucleophiles. For instance, reacting fluorinated lactone precursors with β-amino alcohols can initiate an aza-Michael addition followed by an intramolecular cyclization to selectively assemble trifluoromethylated morpholines and 1,4-oxazepanes. [12]Similarly, fluorinated pyrones (α,β-unsaturated δ-lactones) react with amines to produce trifluoromethylated 4-pyridones, which are themselves valuable synthetic intermediates. [13][14]

Building Spirocyclic and Fused Systems

Trifluoromethylated lactones are excellent precursors for constructing complex, three-dimensional spirocyclic frameworks. As mentioned, the vinylogous aldol-lactonization of alkylidene oxindoles directly produces CF3-containing spirooxindole γ-lactones. [15]These rigid structures are of high interest in medicinal chemistry due to their ability to present substituents in well-defined spatial orientations.

Furthermore, multicomponent domino cyclizations can rapidly build molecular complexity. For example, ethyl trifluoropyruvate can react with methyl ketones and amino alcohols in a one-pot process that proceeds through a γ-lactam intermediate to yield complex fused oxazacycles, such as tetrahydropyrrolo[2,1-b]oxazolones. [16]

Part 3: Validated Experimental Protocols & Data

To translate theory into practice, this section provides representative, step-by-step protocols derived from authoritative literature. These are intended as self-validating systems for the practicing chemist.

Protocol 1: Enantioselective Synthesis of a β-Trifluoromethyl-β-Lactone via NHC Catalysis

Adapted from Ye, et al. and Chi, et al.[6][7]

Objective: To synthesize an enantioenriched β-lactone from a ketene and a trifluoromethyl ketone using a chiral NHC catalyst.

-

Catalyst Preparation: In a nitrogen-purged glovebox, add the chiral triazolium salt (NHC precatalyst, 10 mol%) to a flame-dried Schlenk flask.

-

Reaction Setup: Dissolve the precatalyst in anhydrous toluene (0.1 M). Add the trifluoromethyl ketone (1.0 equiv.). Cool the solution to the specified temperature (e.g., -20 °C).

-

Reagent Addition: Add a strong, non-nucleophilic base (e.g., DBU, 10 mol%) to the solution to generate the active NHC catalyst in situ.

-

Slow Addition of Ketene: The alkyl(aryl)ketene (1.2 equiv.), dissolved in anhydrous toluene, is added dropwise via syringe pump over a period of 4-6 hours to maintain a low concentration and suppress side reactions.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or 19F NMR until the trifluoromethyl ketone is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure β-lactone.

-

Analysis: Characterize the product by 1H NMR, 13C NMR, 19F NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Protocol 2: Diastereoselective Synthesis of a CF3-Substituted γ-Lactone via Photoredox Catalysis

Adapted from Akita, et al.[17][18]

Objective: To synthesize a diastereomerically enriched γ-lactone via trifluoromethylative cyclization of an alkenoic acid.

-

Reaction Setup: To a borosilicate glass vial, add the alkenoic acid (1.0 equiv.), Umemoto's reagent (1.5 equiv.), and the photocatalyst 2 (1-2 mol%).

-

Solvent and Degassing: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF, 0.05 M). Seal the vial with a septum and degas the solution for 15 minutes by bubbling with nitrogen or argon.

-

Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Ensure the reaction is stirred vigorously and maintained at room temperature (a small fan can be used for cooling).

-

Reaction Monitoring: Monitor the reaction for 12-24 hours by TLC or by taking aliquots for 19F NMR analysis to observe the consumption of the starting material.

-

Workup: Upon completion, remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the resulting crude oil by flash column chromatography on silica gel to isolate the trifluoromethylated lactone.

-

Analysis: Characterize by standard spectroscopic methods. Determine the diastereomeric ratio (d.r.) by 1H or 19F NMR analysis of the crude reaction mixture.

Data Summary: Comparison of Synthetic Methodologies

| Method | Lactone Type | Catalyst/Reagent | Typical Yield | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) | Key Feature |

| NHC Catalysis [6][7] | β-Lactone | Chiral NHC | Good to Excellent | >95:5 | >99:1 | Access to strained 4-membered rings with high enantiopurity. |

| Bifunctional Catalysis [19][15] | δ-Lactone | Cinchona-derived Thiourea | Good to Excellent | >95:5 | up to 99% | Forms complex spirocyclic systems in a cascade reaction. |

| Photoredox Catalysis [17][18] | γ, δ, ε-Lactones | Ru- or Ir-based PC | Good | >20:1 | N/A (typically racemic) | Broad scope for ring size; mild, radical-based method. |

| Umpolung Strategy [8][9] | γ-Amino Lactone | Chiral Phase-Transfer | Good to Excellent | >95:5 | up to 99% | Unique access to chiral γ-amino lactones via polarity reversal. |

| Electrophilic CF3+ [20] | α-CF3 Lactone | TMSNTf2 (Lewis Acid) | High | N/A | N/A | Direct trifluoromethylation at the α-position. |

Conclusion and Future Outlook

Trifluoromethylated lactones have solidified their role as indispensable building blocks in heterocyclic chemistry. The development of robust, stereoselective synthetic routes, particularly through organocatalysis and photoredox catalysis, has made these high-value intermediates more accessible than ever. Their strategic application enables the rapid assembly of diverse heterocyclic cores, from fundamental lactams and pyridones to complex spirocyclic and fused systems relevant to drug discovery.

Future research will undoubtedly focus on expanding the catalytic toolbox with more sustainable and economical methods, such as using earth-abundant metal catalysts or developing new organocatalytic activation modes. The continued exploration of novel domino reactions starting from these lactone platforms will unlock new areas of chemical space, providing medicinal chemists with a rich and expanding source of innovative scaffolds to tackle pressing therapeutic challenges.

References

-

Title: Enantioselective synthesis of beta-trifluoromethyl-beta-lactones via NHC-catalyzed ketene-ketone cycloaddition reactions Source: PubMed URL: [Link]

-

Title: Enantioselective Synthesis of Trifluoromethyl α,β-Unsaturated δ-Lactones via Vinylogous Aldol-Lactonization Cascade Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Trifluoromethylated lactams: promising small molecules in the search for effective drugs Source: Chemical Communications URL: [Link]

-

Title: Direct Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy Source: PMC (PubMed Central) URL: [Link]

-

Title: Highly regio- and diastereoselective synthesis of CF3-substituted lactones via photoredox-catalyzed carbolactonization of alkenoic acids Source: PubMed URL: [Link]

-

Title: Highly Regio- and Diastereoselective Synthesis of CF3-Substituted Lactones via Photoredox-Catalyzed Carbolactonization of Alkenoic Acids Source: Organic Letters - ACS Publications URL: [Link]

-

Title: NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones Source: PMC (PubMed Central) URL: [Link]

-

Title: A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent Source: PubMed URL: [Link]

-

Title: Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones Source: MDPI URL: [Link]

-

Title: Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols Source: PubMed URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC (PubMed Central) URL: [Link]

-

Title: Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated Source: Molecules URL: [Link]

-

Title: Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles Source: MDPI URL: [Link]

-

Title: (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: ResearchGate URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

-

Title: Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives Source: PMC (PubMed Central) URL: [Link]

-

Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL: [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. mdpi.com [mdpi.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective synthesis of beta-trifluoromethyl-beta-lactones via NHC-catalyzed ketene-ketone cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. elar.urfu.ru [elar.urfu.ru]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. mdpi.com [mdpi.com]

- 17. Highly regio- and diastereoselective synthesis of CF3-substituted lactones via photoredox-catalyzed carbolactonization of alkenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]

Foundational Principles: Keto-Enol Tautomerism in β-Dicarbonyl Systems

An In-Depth Technical Guide to the Tautomeric Equilibrium of 3-Trifluoroacetyl-δ-valerolactone in Solution

This guide provides a comprehensive exploration of the tautomeric behavior of 3-trifluoroacetyl-δ-valerolactone, a β-keto lactone of significant interest in medicinal chemistry and organic synthesis. We will delve into the fundamental principles governing its keto-enol equilibrium, the profound influence of its structural features, and the effects of solvent polarity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols for the rigorous characterization of this dynamic system.

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For most simple carbonyl compounds, the equilibrium heavily favors the more stable keto form. However, in β-dicarbonyl compounds, the enol form can be significantly stabilized through factors such as intramolecular hydrogen bonding and conjugation, shifting the equilibrium.[3][4][5] The position of this equilibrium is highly sensitive to the molecular structure and the surrounding chemical environment, particularly the solvent.[6][7]

The tautomerism of 3-trifluoroacetyl-δ-valerolactone is a fascinating case study due to the interplay of several key factors:

-

The β-Keto Lactone Core: As a cyclic β-keto ester, the δ-valerolactone ring imposes conformational constraints that influence the stability of the tautomers.[8][9]

-

The Trifluoroacetyl Substituent: The strongly electron-withdrawing trifluoroacetyl group is expected to have a pronounced effect on the acidity of the α-hydrogen and the stability of the resulting enol form.[10][11][12]

Structural and Solvent Influences on the Tautomeric Equilibrium

The equilibrium between the keto and enol forms of 3-trifluoroacetyl-δ-valerolactone can be influenced by several competing factors. The presence of the highly electronegative trifluoromethyl group is known to increase the degree of enolization.[6] This is attributed to the increased acidity of the dicarbonyl compound.[6]

The Role of the Trifluoroacetyl Group

The trifluoroacetyl group significantly increases the acidity of the α-hydrogen, facilitating its removal to form the enolate intermediate, a crucial step in tautomerization.[4] This increased acidity generally favors the enol form. Furthermore, the electron-withdrawing nature of the CF₃ group can stabilize the enol tautomer.[13]

The Influence of the δ-Valerolactone Ring

The cyclic nature of the δ-valerolactone ring introduces conformational rigidity. The keto tautomer of a cyclic β-dicarbonyl compound is forced to have its carbonyl groups more nearly parallel, which can result in a larger dipole moment.[6] This increased polarity of the keto form can be a key factor in how the equilibrium shifts in different solvents.

Solvent Effects

The choice of solvent is critical in determining the position of the keto-enol equilibrium.[6][7] Generally, polar solvents tend to favor the more polar tautomer.[6] For acyclic β-dicarbonyls, the keto form is often considered more polar.[6] However, for cyclic systems like 3-trifluoroacetyl-δ-valerolactone, the constrained keto form may have a significantly higher dipole moment, leading to its stabilization in polar solvents.

Conversely, non-polar solvents are expected to favor the less polar enol form, which is stabilized by a strong intramolecular hydrogen bond.[2][3] Protic solvents that can act as hydrogen bond donors and acceptors can disrupt this internal hydrogen bond, potentially shifting the equilibrium back towards the keto form.[14]

Below is a diagram illustrating the tautomeric equilibrium of 3-trifluoroacetyl-δ-valerolactone.

Caption: Experimental workflow for tautomerism analysis.

Conclusion

The tautomeric behavior of 3-trifluoroacetyl-δ-valerolactone in solution is a complex interplay of structural and environmental factors. The strong electron-withdrawing nature of the trifluoroacetyl group is expected to significantly favor the enol form, while the cyclic lactone structure and the polarity of the solvent will play crucial roles in modulating the final equilibrium position. The comprehensive experimental approach outlined in this guide, employing NMR, IR, and UV-Vis spectroscopy, provides a robust framework for the detailed characterization of this intriguing molecular system. The insights gained from such studies are invaluable for understanding the reactivity and potential applications of this compound in various fields of chemical science.

References

-

D. M. Spencer, et al. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 88(9), 1301-1305. [Link]

-

A. A. El-Azhary & H. A. Al-Sheddady. (2012). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 11(01), 123-135. [Link]

-

S. Laurella, M. Sierra, J. Furlong, & P. Allegretti. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. [Link]

-

J. V. Greenhill, H. Loghmani-Khouzani, & D. J. Maitland. (1988). Tautomeric equilibrium of cyclic β-ketoester enamines. Canadian Journal of Chemistry, 66(6), 1373-1376. [Link]

-

J. Clayden, N. Greeves, & S. Warren. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

M. T. C. Martins, et al. (2012). Theoretical investigation of solvent effect on the keto–enol tautomerization of pentane-2,4-dione and a comparison between experimental data and theoretical calculations. Canadian Journal of Chemistry, 90(11), 934-943. [Link]

-

J. A. DiVerdi. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. [Link]

-

M. M. Folkendt, B. E. Weiss-Lopez, J. P. Chauvel Jr., & N. S. True. (1985). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry, 89(15), 3347-3352. [Link]

-

S. A. El-Daly, A. S. A. Zidan, & M. A. El-Apasery. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances, 5(21), 15991-16013. [Link]

-

Anonymous. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. [Link]

-

J. V. Greenhill, et al. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (8), 1333-1338. [Link]

-

Fiveable. (2025, August 15). β-dicarbonyl compounds Definition. Fiveable. [Link]

-

M. L. Bernard, et al. (2016, January 6). Measuring Structural and Electronic Effects on Keto−Enol Equilibrium in 1,3-Dicarbonyl Compounds. Pendidikan Kimia. [Link]

-

M. L. Bernard, et al. (2016, January 27). Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds. Journal of Chemical Education, 93(3), 549-555. [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Pearson. [Link]

-

P. E. Hansen, et al. (2023, January 30). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1309. [Link]

-

A. G. Lvov, et al. (2019). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. ChemRxiv. [Link]

-

J. C. Sloop, et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

V. I. Gulevskaya, A. F. Pozharskii, & V. V. Kuz'menko. (2002). Tautomerism of β-dicarbonyl and β,β'-tricarbonyl compounds in protogenic media: The prototropy of hydroxonium derivatives of keto-enols. Russian Chemical Bulletin, 51(8), 1436-1444. [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

J. Cerezo, et al. (2022, March 10). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2568-2574. [Link]

-

M. M. Schiavoni, et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Molecular Structure, 565-566, 321-326. [Link]

-

Fiveable. (2025, September 15). Cyclic β-Ketoester Definition. Fiveable. [Link]

-

BS Publications. (n.d.). Chapter 1 UV‐Visible Spectroscopy. BS Publications. [Link]

-

M. A. Ali, et al. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(8), 4142-4147. [Link]

-

Pearson Study Prep. (2015, February 24). Tautomers of Dicarbonyl Compounds. YouTube. [Link]

-

D. Jacquemin, et al. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

-

J. L. Burdett & M. T. Rogers. (1965). keto-enol tautomerism in @-dicarbonyls studied by nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 43(6), 1516-1525. [Link]

-

G. S. Maciel & G. B. Savitsky. (1965). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Canadian Journal of Chemistry, 43(11), 3125-3132. [Link]

-

Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. Pearson. [Link]

-

A. Osorio-Lozada & H. F. Olivo. (2009, February 6). Diastereoselective preparation of substituted delta-valerolactones. synthesis of (3R,4S)- and (3R,4R)-simplactones. Journal of Organic Chemistry, 74(3), 1360-1363. [Link]

-

Anonymous. (n.d.). Carbonyl - compounds - IR - spectroscopy. Unknown Source. [Link]

-

J. C. Sloop. (2020, July 7). (PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. [Link]

-

R. S. Rasmussen, D. D. Tunnicliff, & R. R. Brattain. (1949). The Infrared Spectra of Some metal Chelates of β-Diketones. Journal of the American Chemical Society, 71(3), 1068-1072. [Link]

-

University of Calgary. (n.d.). IR: carbonyl compounds. University of Calgary. [Link]

-

LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. LibreTexts Chemistry. [Link]

-

LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. LibreTexts Chemistry. [Link]

-

A. D. Dusselier, et al. (2021). Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP) – Combined Experimental and Model. OSTI.GOV. [Link]

-

Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples. Chemist Wizards. [Link]

-

A. J. Crisci, et al. (2012). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry, 14(12), 3299-3302. [Link]

-

M. Majchrzak, et al. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistwizards.com [chemistwizards.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fiveable.me [fiveable.me]

- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. pubs.acs.org [pubs.acs.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

Technical Guide: Applications of Trifluoroacetylated Lactones in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a non-negotiable tactic for modulating lipophilicity (

3-Trifluoroacetyl lactones represent a high-value, underutilized "privileged intermediate" class. These compounds function as masked 1,3-dicarbonyl equivalents with a built-in leaving group (the lactone oxygen). They offer a thermodynamically driven platform for recyclization reactions , allowing the rapid assembly of trifluoromethylated heterocycles (pyrazoles, isoxazoles, pyrimidines) featuring a hydroxy-alkyl side chain—a critical handle for further solubility modulation.

This guide details the synthetic utility, mechanistic underpinnings, and experimental protocols for deploying trifluoroacetylated lactones in high-throughput medicinal chemistry campaigns.

The Fluorine Effect: Structural & Physicochemical Advantages

The 3-trifluoroacetyl lactone scaffold offers a dual advantage: it serves as a reactive electrophile for library generation and installs the

The "Magic Methyl" vs. Trifluoromethyl

While a methyl group (

-

Metabolic Blocking: Placing a

group at metabolically labile sites (e.g., para-positions of phenyl rings) blocks Cytochrome P450 oxidation. -

Lipophilicity Modulation: The

group increases lipophilicity, enhancing membrane permeability, while the hydroxy-alkyl tail (derived from the lactone ring-opening) provides a counterbalance to prevent poor solubility.

Tautomeric Equilibrium

3-Trifluoroacetyl lactones exist in a dynamic equilibrium between the keto and enol forms. In solution (e.g.,

The Recyclization Platform: Mechanism of Action

The core application of these lactones is their ability to undergo ring transformation (recyclization). Unlike standard acyclic 1,3-dicarbonyls, the lactone ring provides a "tethered" leaving group.

The Divergent Synthesis Hub

By varying the binucleophile, a single lactone precursor can generate three distinct heterocyclic cores found in FDA-approved drugs (e.g., Celecoxib, Leflunomide).

Figure 1: The Divergent Synthesis Hub. A single trifluoroacetylated lactone precursor grants access to three critical pharmacophores.

Experimental Protocols

Synthesis of 3-(Trifluoroacetyl)dihydrofuran-2(3H)-one

Objective: Preparation of the core reagent from

Reagents:

- -Butyrolactone (GBL) [1.0 equiv]

-

Ethyl Trifluoroacetate [1.2 equiv]

-

Sodium Hydride (60% dispersion in mineral oil) [1.1 equiv]

-

THF (Anhydrous)

Protocol:

-

Activation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexane (3x) to remove mineral oil. Suspend in anhydrous THF.

-

Deprotonation: Cool to 0°C. Add GBL dropwise over 30 minutes. Stir for 1 hour to generate the enolate.

-

Acylation: Add Ethyl Trifluoroacetate dropwise at 0°C. The solution will turn yellow/orange.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Quench carefully with 1M HCl (exothermic!). Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: The product is often pure enough for the next step. If needed, purify via vacuum distillation (bp ~90-100°C at 20 torr) or flash chromatography (SiO2, Hexane/EtOAc).

Validation Point:

-

1H NMR: Look for the disappearance of the GBL

-protons and the appearance of the enol proton (often broad singlet > 11 ppm) or the methine proton if in keto form.

Conversion to 5-Trifluoromethyl-pyrazole

Objective: Synthesis of a pyrazole scaffold with a hydroxy-ethyl side chain.

Reagents:

-

3-(Trifluoroacetyl)dihydrofuran-2(3H)-one [1.0 equiv]

-

Hydrazine Hydrate (or substituted hydrazine) [1.2 equiv]

-

Ethanol (Absolute)

Protocol:

-

Mixing: Dissolve the lactone in Ethanol (0.5 M concentration).

-

Addition: Add Hydrazine Hydrate dropwise at RT. (Caution: Exothermic).

-

Reflux: Heat the mixture to reflux (80°C) for 3–6 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting lactone spot will disappear; a lower Rf spot (pyrazole alcohol) will appear.

-

Isolation: Concentrate the solvent in vacuo. The residue is usually a solid. Recrystallize from Ethanol/Ether or purify via column chromatography.

Mechanistic Insight: The "Ring-Switch"

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a cascade sequence: Nucleophilic Attack

Figure 2: The "Ring-Switch" Mechanism. The driving force is the formation of the aromatic pyrazole ring.

Critical Troubleshooting Note: If the reaction stalls at Intermediate A (Hydrazone), it indicates the lactone ring is not opening. This often happens with bulky hydrazines. Solution: Add a catalytic amount of acid (AcOH) or switch to a higher boiling solvent (e.g., n-Butanol) to overcome the energy barrier for ring opening.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

The resulting 5-trifluoromethyl-3-(hydroxyalkyl)pyrazoles are ideal fragments.

-

Molecular Weight: < 250 Da.

-

Ligand Efficiency: High, due to the specific binding interactions of the

group (hydrophobic pocket filling) and the OH group (H-bond donor/acceptor). -

Vector: The hydroxyl group serves as a perfect vector for attaching linkers or growing the molecule into adjacent sub-pockets.

Bioisosteric Replacement

This scaffold is a bioisostere for:

-

Salicylic Acid derivatives: (Acidic proton replaced by pyrazole NH).

-

Valproic Acid derivatives: (Aliphatic chains replaced by the fluoro-heterocycle).

References

-

Synthesis of 3-Trifluoroacetyl Lactones

- Reaction of ethyl trifluoroacet

- Source: Journal of Organic Chemistry.

-

(General Reference for JOC).

-

Recyclization Mechanism

-

Trifluoromethylated Heterocycles in Medicine

- Fluorine in Medicinal Chemistry.

- Source: Journal of Medicinal Chemistry.

-

Lewis Acid Catalyzed Synthesis

-

Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones.[3]

- Source: Organic Letters (2015).

-

-

Hydrazine Reactivity

- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction (Mechanistic Context).

- Source: Chemistry LibreTexts.

Sources

- 1. elar.urfu.ru [elar.urfu.ru]